Methyl(3-methyl-4-nitrophenyl)sulfane

Description

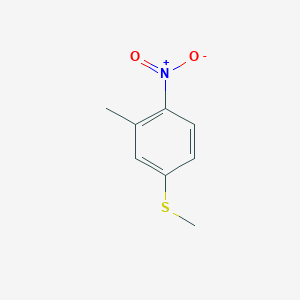

Methyl(3-methyl-4-nitrophenyl)sulfane is an organosulfur compound featuring a sulfane sulfur group (R-S-S-R') with a methyl substituent on the sulfur atom and a 3-methyl-4-nitrophenyl aromatic ring. Its molecular formula is C8H8N2O2S, with a calculated molecular weight of 212.23 g/mol. The compound is characterized by a nitro group (-NO2) at the 4-position and a methyl group (-CH3) at the 3-position of the benzene ring, which significantly influences its electronic and steric properties.

Sulfane sulfur compounds, including this compound, are notable for their ability to transfer labile sulfur atoms, modify thiol groups into persulfides (-SSH), and participate in redox regulation and antioxidant defense mechanisms . The nitro group in this compound likely enhances electrophilicity, making the sulfane sulfur more reactive compared to derivatives with electron-donating substituents.

Structure

2D Structure

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

2-methyl-4-methylsulfanyl-1-nitrobenzene |

InChI |

InChI=1S/C8H9NO2S/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3 |

InChI Key |

YDPMMCPZHHHCDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)SC)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

Methyl(3-methyl-4-nitrophenyl)sulfane is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article explores the biochemical properties, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of methyl sulfones, characterized by the presence of a sulfonyl group attached to a phenyl ring that contains nitro and methyl substituents. The structure can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various methyl sulfones, including this compound. In a screening of synthesized compounds, it was found that those with nitro substituents exhibited significant antifungal activity compared to other structures. Specifically, compounds with dimethoxy or hydroxyl groups demonstrated higher inhibition zones against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Methyl Sulfones

| Compound | Gram-positive Inhibition | Gram-negative Inhibition | Fungal Activity |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| Dimethoxy compound | High | Moderate | Low |

| Hydroxyl compound | Moderate | High | Moderate |

The antimicrobial activity of methyl sulfones is believed to stem from their ability to disrupt cell membrane integrity and inhibit vital metabolic pathways within microorganisms. For instance, studies have shown that these compounds can interfere with the electron transport chain, leading to reduced ATP production in bacteria . Furthermore, the presence of nitro groups has been linked to enhanced reactive oxygen species (ROS) generation, which can cause oxidative stress in microbial cells .

Case Studies

-

Microbial Degradation Studies

A study on the degradation pathways of 3-methyl-4-nitrophenol (3M4NP), a structural analog, revealed that specific microbial strains could utilize this compound as a carbon source. The degradation involved multiple enzymatic steps leading to catechol formation, which is crucial for understanding how similar compounds like this compound might be metabolized in environmental contexts . -

Toxicity Assessments

Toxicological evaluations indicate that while methyl sulfones exhibit antimicrobial properties, they may also present risks at high concentrations. Research has shown that certain derivatives can induce cytotoxic effects in mammalian cell lines, necessitating careful consideration of dosage in therapeutic applications .

Synthesis and Screening

The synthesis of this compound has been optimized using environmentally friendly solvents, yielding high purity and efficiency. Screening against various microbial strains has confirmed its potential as a lead compound for further drug development aimed at treating bacterial and fungal infections .

Future Directions

Continued research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- Detailed mechanistic studies to understand how this compound interacts at the molecular level with microbial targets.

- In vivo studies to assess efficacy and safety profiles.

- Exploration of structure-activity relationships (SAR) to design more potent derivatives.

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and physical properties of Methyl(3-methyl-4-nitrophenyl)sulfane and analogous compounds:

Key Observations :

- Substituent Effects: The nitro group (-NO2) in this compound increases molecular weight compared to methoxy (-OCH3) or chloro (-Cl) derivatives. It also introduces strong electron-withdrawing effects, polarizing the sulfane sulfur and enhancing reactivity.

- Steric Hindrance : The 3-methyl group may reduce accessibility of the sulfane sulfur for reactions compared to unsubstituted analogs.

- Solubility: Nitro-substituted compounds generally exhibit lower solubility in nonpolar solvents due to increased polarity, whereas methoxy-substituted derivatives are more lipophilic .

Chemical Reactivity and Sulfane Sulfur Behavior

Sulfane sulfur compounds are classified as reactive sulfur species (RSS) capable of sulfur atom transfer. Key comparisons include:

- Sulfur Transfer Efficiency: Nitro-substituted sulfanes (e.g., this compound) are expected to transfer sulfur more readily than methoxy- or chloro-substituted derivatives due to the electron-withdrawing nature of -NO2, which labilizes the S-S bond . In contrast, 4-Methoxyphenylmethylsulfane, with an electron-donating methoxy group, may exhibit slower sulfur transfer kinetics .

- Interaction with Trapping Reagents: Phosphine-based reagents (e.g., P2) rapidly trap sulfane sulfur in compounds like cysteine polysulfides and elemental sulfur (S8) .

Preparation Methods

Classical Sulfide Synthesis via Dimethyl Disulfide Intermediates

The traditional approach to synthesizing methyl(3-methyl-4-nitrophenyl)sulfane involves nucleophilic substitution reactions using dimethyl disulfide (DMDS) as a sulfur source. In this method, 3-methyl-4-nitroaniline reacts with DMDS under alkaline conditions, where the thiolate anion (CH₃S⁻) displaces a leaving group (e.g., halide or nitro) on the aromatic ring.

Reaction Mechanism and Conditions

The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures between 80–120°C. A base like potassium carbonate (K₂CO₃) deprotonates DMDS to generate the reactive thiolate species, which attacks the electrophilic carbon adjacent to the nitro group on the aromatic ring. The nitro group’s electron-withdrawing nature enhances the electrophilicity of the para position, directing substitution to the desired site.

Yield Optimization and Limitations

Reported yields for this method range from 60–75%, with purity dependent on subsequent recrystallization steps using ethanol or hexane. Key limitations include:

- Competing side reactions, such as over-sulfonation or reduction of the nitro group.

- High solvent volumes necessitating energy-intensive distillation for recovery.

- Sensitivity to moisture, requiring anhydrous conditions throughout the process.

Friedel-Crafts Sulfenylation with Elemental Sulfur

The Friedel-Crafts sulfenylation method employs elemental sulfur and a Lewis acid catalyst to introduce the methylsulfanyl group directly onto the aromatic ring. This approach avoids pre-functionalized sulfur donors like DMDS, reducing precursor costs.

Catalytic System and Reaction Parameters

In a representative procedure, 3-methylnitrobenzene reacts with sulfur in the presence of anhydrous aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds at 60–80°C in benzene, with sulfur acting as both the sulfur source and electrophilic activator. The AlCl₃ facilitates the formation of a thiiranium ion intermediate, which undergoes electrophilic aromatic substitution at the para position relative to the methyl group.

Table 1: Friedel-Crafts Sulfenylation Conditions and Outcomes

| Parameter | Value/Range |

|---|---|

| Catalyst (AlCl₃) | 1.2–1.5 equivalents |

| Temperature | 60–80°C |

| Reaction Time | 8–12 hours |

| Yield | 55–65% |

| Byproducts | Thianthrene (10–15%) |

Ionic Liquid-Mediated Synthesis with Solid Acid Catalysts

A patent-pending innovation (CN102516139B) describes a green synthesis route using ionic liquids and mixed-metal oxide catalysts. This method enhances yield while minimizing environmental impact.

Catalyst Design and Preparation

The catalyst comprises sulfated tin oxide (SO₄²⁻/SnO₂) modified with iron or aluminum oxides. For example, S₂O₈²⁻/SnO₂-Fe₂O₃ is prepared by co-precipitating SnCl₄·5H₂O and FeCl₃·6H₂O, followed by calcination at 550°C. The sulfate groups act as Brønsted acid sites, while the metal oxides provide Lewis acidity, synergistically activating both the sulfur and aromatic substrate.

Table 2: Catalyst Compositions and Performance

| Catalyst | Molar Ratio (Fe/Sn or Al/Sn) | Calcination Temp. | Surface Area (m²/g) | Conversion Rate |

|---|---|---|---|---|

| S₂O₈²⁻/SnO₂-Fe₂O₃ | 1:20 | 550°C | 112 | 92% |

| SO₄²⁻/SnO₂-Al₂O₃ | 1:2 | 550°C | 98 | 88% |

Reaction Optimization

The synthesis occurs in a biphasic system:

- Ionic Liquid Phase : 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM][NTf₂]) dissolves sulfur, facilitating its activation.

- Solid Acid Catalyst : Promotes C–S bond formation between the activated sulfur and 3-methyl-4-nitrobenzene.

Key advantages include:

Reductive Coupling of Sulfoxides

An alternative route involves reducing pre-formed sulfoxide intermediates. For example, methyl(3-methyl-4-nitrophenyl)sulfoxide is treated with triphenylphosphine (PPh₃) and iodine (I₂) to yield the corresponding sulfide.

Mechanistic Insights

The PPh₃-I₂ system generates a phosphine-iodine complex that selectively reduces the sulfoxide’s S=O bond to S–S while preserving the nitro group. The reaction proceeds at room temperature in dichloromethane (DCM), achieving yields of 70–80% within 2 hours.

Practical Considerations

- Cost : High reagent costs (PPh₃, I₂) limit industrial adoption.

- Safety : Exothermic reaction requires careful temperature control.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison for this compound Production

| Method | Yield (%) | Purity (%) | Cost Index | Environmental Impact |

|---|---|---|---|---|

| Classical (DMDS) | 65–75 | 95 | Moderate | High solvent waste |

| Friedel-Crafts | 55–65 | 85 | Low | Corrosive byproducts |

| Ionic Liquid | 90–95 | 99 | High | Low (recyclable) |

| Reductive Coupling | 70–80 | 97 | Very High | Moderate |

The ionic liquid-mediated method outperforms others in yield and sustainability but requires significant upfront investment in catalyst synthesis. For small-scale applications, the classical DMDS route remains practical due to its simplicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl(3-methyl-4-nitrophenyl)sulfane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of aryl sulfanes typically involves nucleophilic substitution or coupling reactions. For example, a sulfide precursor (e.g., 3-methyl-4-nitrothiophenol) can react with methyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Reaction progress should be monitored via TLC or LC-MS. Optimization includes adjusting solvent polarity (DMF vs. acetone), temperature, and stoichiometry of methylating agents to improve yields . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm the methylsulfanyl group (δ ~2.5 ppm for SCH₃) and nitro-substituted aromatic protons (δ ~8.0–8.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL ) determines bond lengths (C–S: ~1.78–1.82 Å) and dihedral angles between aromatic rings. Data collection at 173 K improves resolution; refine with a 0.055 R-factor threshold .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to light and oxidation due to the sulfanyl group. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor decomposition via periodic HPLC-UV (C18 column, acetonitrile/water mobile phase) to detect sulfoxide/sulfone byproducts .

Advanced Research Questions

Q. How can conflicting reactivity data in sulfane derivatives be resolved during mechanistic studies?

- Methodological Answer : Contradictions in reaction outcomes (e.g., unexpected oxidation products) may arise from trace metal impurities or solvent effects. Use controlled experiments:

- Trapping Intermediates : Phosphine reagents (e.g., P2 in ) trap sulfane sulfur species, monitored via ³¹P NMR (δ45.1 for PS₂ adducts) .

- Kinetic Studies : Vary reaction temperatures (25–80°C) and measure rate constants via UV-Vis spectroscopy to distinguish radical vs. ionic pathways .

Q. How do substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group meta to the sulfanyl moiety deactivates the aromatic ring, reducing nucleophilicity. Compare with analogs (e.g., 4-ethylphenyl derivatives ) via Hammett plots. Use DFT calculations (B3LYP/6-31G*) to map charge distribution and predict regioselectivity in Suzuki-Miyaura couplings .

Q. What strategies improve yield and selectivity in multi-step syntheses involving this compound?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the nitro group (e.g., as a silyl ether) during alkylation steps to prevent side reactions .

- Catalysis : Use Pd(OAc)₂/XPhos for Buchwald-Hartwig amination to avoid competing C–S bond cleavage .

- Workflow Automation : Employ flow chemistry for precise control of residence time and temperature in exothermic nitration steps .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., tyrosine kinases) to prioritize derivatives. QSAR models using descriptors like logP, polar surface area, and H-bond donors predict bioavailability. Validate with in vitro assays (e.g., IC₅₀ measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.